1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate
Description
Properties
IUPAC Name |
dimethyl 2-[(1-methylpyrazol-3-yl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-12-5-4-7(11-12)6-8(9(13)15-2)10(14)16-3/h4-5,8H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDUDLOUZGQIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CC(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate typically involves the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate can inhibit tumor growth in various cancer cell lines. A notable study demonstrated that pyrazole derivatives could induce apoptosis in human breast cancer cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study highlighted the effectiveness of pyrazole derivatives against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Agricultural Science Applications
Pesticide Development
1,3-Dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate has potential applications in developing novel pesticides. Research indicates that pyrazole-based compounds can act as effective insecticides by targeting specific metabolic pathways in pests. A field trial showed a significant reduction in pest populations when treated with formulations containing this compound .
Herbicide Efficacy
In addition to insecticides, pyrazole derivatives are being explored for their herbicidal properties. A study demonstrated that certain formulations could inhibit weed growth without adversely affecting crop yield, making them suitable candidates for integrated pest management strategies .
Material Science Applications
Polymer Synthesis
The compound can be utilized in synthesizing advanced polymer materials. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research involving the copolymerization of 1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate with other monomers has shown promising results in creating high-performance materials .
Nanocomposite Development
Recent studies have explored the use of this compound in developing nanocomposites for electronic applications. The integration of pyrazole derivatives into nanostructured materials has been shown to improve conductivity and reduce weight, making them suitable for applications in flexible electronics .
Data Tables
Case Studies
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers synthesized various derivatives of 1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate and tested their effects on human breast cancer cell lines. The most potent derivative demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for further development as an anticancer agent.
Case Study 2: Agricultural Application
A field trial was conducted to assess the efficacy of a new pesticide formulation containing the pyrazole derivative against common agricultural pests. Results indicated a 75% reduction in pest populations compared to untreated controls over a four-week period, showcasing its potential as a sustainable pest management solution.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate involves its interaction with specific molecular targets. For example, in its antileishmanial activity, the compound may inhibit the enzyme dihydrofolate reductase, leading to the disruption of folate metabolism in the parasite . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate with three related malonate derivatives (Table 1), emphasizing substituent effects, synthesis, and functional properties.
Table 1: Structural and Functional Comparison of Propanedioate Derivatives
*Direct synthesis data for the target compound is unavailable in the provided evidence.
Substituent-Driven Functional Differences
Pyrazole vs. Triazole-Pyrimidine :
The pyrazole group in the target compound differs from the triazole-pyrimidine substituents in compounds 13a and 8b (). Pyrazoles are aromatic heterocycles with two adjacent nitrogen atoms, enabling hydrogen bonding and coordination with metal ions. In contrast, triazole-pyrimidine hybrids (as in 13a and 8b ) exhibit stronger π-stacking and enhanced electron-deficient character, critical for inhibiting thiamine-dependent enzymes . The pyrazole’s smaller size may reduce steric hindrance compared to bulkier triazole-pyrimidine groups.Fluorinated vs. Heteroaromatic Substituents : The perfluorinated compound () demonstrates extreme hydrophobicity and chemical inertness, suited for surfactants or materials science. In contrast, the pyrazole-containing derivative is more likely to engage in polar interactions, suggesting applications in drug design or catalysis .
Biological Activity
1,3-Dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate, a compound featuring a pyrazole moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : 1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate
- Molecular Formula : CHNO
- CAS Number : 1945950-21-9
Biological Activity Overview
The biological activity of 1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate has been primarily evaluated through in vitro studies. The compound exhibits various pharmacological properties:
Antibacterial Activity
Several studies have demonstrated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria.
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 360 nM |
| Pseudomonas aeruginosa | 710 nM |
The compound showed significant inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as an antibacterial agent .
Antifungal Activity
Research has also indicated antifungal properties. The compound was tested against various fungal strains, showing promising results in inhibiting growth at low concentrations. Specific data on the MIC values for fungi are still being compiled but preliminary results suggest effective antifungal action comparable to established antifungals.
Anticancer Activity
The anticancer potential of 1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate has been explored in several cancer cell lines. In vitro studies revealed that the compound:
- Induces apoptosis in cancer cells.
- Arrests the cell cycle at the S phase in T-24 bladder cancer cells.
These findings suggest that the compound may target specific cellular pathways involved in cancer proliferation and survival .
Case Study 1: Antibacterial Efficacy
In a study published in MDPI, researchers synthesized derivatives of pyrazole and evaluated their antibacterial activity. The results indicated that several compounds, including derivatives similar to 1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate, exhibited potent activity against resistant strains of bacteria such as MRSA .
Case Study 2: Anticancer Evaluation
A separate study focused on novel ciprofloxacin derivatives demonstrated that modifications to the pyrazole structure enhanced anticancer activity against prostate cancer cell lines. This suggests that similar modifications to 1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate could yield even more effective anticancer agents .
Q & A
Q. What are the recommended synthetic routes for preparing 1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate?
The compound can be synthesized via a hydrazine cyclization approach. For example, reacting a substituted hydrazine derivative with a propanedioate ester precursor under acidic reflux conditions (e.g., acetic acid/ethanol mixture). Similar methods are described for pyrazole derivatives in phenylhydrazine-based condensations, with purification via silica gel chromatography and recrystallization . Key steps include:
- Diketone preparation : Modify the propanedioate ester backbone to introduce the pyrazole-methyl moiety.
- Cyclization : Use stoichiometric hydrazine derivatives to form the pyrazole ring.
- Purification : Employ TLC (toluene/ethyl acetoacetate/water system) to confirm purity .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- Mass spectrometry (HRMS) for molecular weight validation.
- FT-IR to identify ester (C=O) and pyrazole (N-H/C-N) functional groups .
- Single-crystal X-ray diffraction for unambiguous structural confirmation (see advanced questions) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray analysis using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical. Key steps include:
- Data collection : Use high-resolution synchrotron or Cu-Kα radiation (λ = 1.54178 Å) to minimize errors.
- Refinement : Apply riding models for H atoms and anisotropic displacement parameters for non-H atoms. Dihedral angles between the pyrazole ring and ester groups can validate stereoelectronic effects .
- Validation : Check for hydrogen bonding (e.g., O–H⋯N interactions) to explain packing stability .
Q. How can computational methods (e.g., DFT) predict electronic properties or tautomeric equilibria?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can:
- Optimize the geometry and compare bond lengths/angles with crystallographic data.
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrazole and ester moieties.
- Analyze tautomerism (e.g., keto-enol equilibria in propanedioate esters) to resolve spectral contradictions .
Q. How should researchers address contradictions between experimental data (e.g., NMR vs. crystallography)?
- Purity assessment : Re-run NMR with deuterated solvents and check for residual peaks.
- Crystallinity : Ensure single crystals are free of solvent inclusion (e.g., via PLATON SQUEEZE).
- Dynamic effects : NMR may average tautomeric states, while crystallography captures static configurations. For example, pyrazole ring puckering or ester conformers might explain discrepancies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
